molecular formula C19H20N4 B6477030 4-{4-[(naphthalen-2-yl)methyl]piperazin-1-yl}pyrimidine CAS No. 2640893-40-7

4-{4-[(naphthalen-2-yl)methyl]piperazin-1-yl}pyrimidine

Cat. No.: B6477030
CAS No.: 2640893-40-7
M. Wt: 304.4 g/mol
InChI Key: LWXWKPAZKMJLBV-UHFFFAOYSA-N
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Description

4-{4-[(naphthalen-2-yl)methyl]piperazin-1-yl}pyrimidine is a complex organic compound that features a pyrimidine ring substituted with a piperazine ring, which is further substituted with a naphthalene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-[(naphthalen-2-yl)methyl]piperazin-1-yl}pyrimidine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-{4-[(naphthalen-2-yl)methyl]piperazin-1-yl}pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can lead to various substituted products .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{4-[(naphthalen-2-yl)methyl]piperazin-1-yl}pyrimidine is unique due to its specific combination of a pyrimidine ring, a piperazine ring, and a naphthalene moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

4-[4-(naphthalen-2-ylmethyl)piperazin-1-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4/c1-2-4-18-13-16(5-6-17(18)3-1)14-22-9-11-23(12-10-22)19-7-8-20-15-21-19/h1-8,13,15H,9-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWXWKPAZKMJLBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC3=CC=CC=C3C=C2)C4=NC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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